molecular formula C19H23N5O2S B2733040 N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1421469-51-3

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2733040
CAS No.: 1421469-51-3
M. Wt: 385.49
InChI Key: MJQGKINDTBZZDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a potent, selective, and ATP-competitive inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). This compound has emerged as a critical pharmacological tool for dissecting the complex signaling pathways governed by this Ste20-family kinase. MAP4K4 is a key regulator of stress-induced signaling and has been implicated in the control of fundamental cellular processes including glioma cell motility and invasion . Research utilizing this inhibitor has been instrumental in elucidating the role of MAP4K4 in insulin resistance and metabolic dysfunction , where its inhibition in hepatocytes and myotubes was shown to enhance insulin-dependent AKT phosphorylation and glucose uptake. Its high selectivity profile makes it an ideal candidate for investigating MAP4K4's function without significant off-target effects on other kinases, providing researchers with a precise means to explore potential therapeutic interventions in oncology and metabolic diseases.

Properties

IUPAC Name

N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2S/c1-23-12-15(19(22-23)26-2)18(25)20-11-13-10-16(17-8-5-9-27-17)24(21-13)14-6-3-4-7-14/h5,8-10,12,14H,3-4,6-7,11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQGKINDTBZZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC2=NN(C(=C2)C3=CC=CS3)C4CCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrazole ring, a cyclopentyl group, and a methoxy-substituted carboxamide moiety, suggests various biological activities. This article explores the biological activity of this compound based on available research findings.

Structural Overview

The compound can be represented by the following molecular formula and weight:

PropertyValue
Molecular FormulaC19H23N5O2S
Molecular Weight385.5 g/mol
CAS Number1421469-51-3

The structural features include a thiophene ring and a methoxy group, which contribute to its biological interactions and pharmacological properties.

1. Anticancer Properties

Research has shown that pyrazole derivatives exhibit promising anticancer activities. For instance, similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7) with IC50 values indicating significant antiproliferative activity. The mechanism often involves the modulation of caspase pathways, which are crucial for apoptosis in cancer cells .

2. Anti-inflammatory Effects

Compounds with similar structural motifs have been reported to interact with inflammatory pathways. The presence of the pyrazole ring may influence the modulation of specific enzymes or receptors involved in inflammation, providing therapeutic benefits in conditions characterized by excessive inflammatory responses.

3. Neuropharmacological Potential

The compound's ability to act as a positive allosteric modulator of mGluR5 (metabotropic glutamate receptor 5) suggests potential applications in treating neuropsychiatric disorders such as schizophrenia and anxiety disorders. Its structural characteristics may enhance its efficacy in modulating neurotransmitter systems, thereby influencing mood and cognitive functions.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

  • Cytotoxicity Assessment : A study evaluated various pyrazole analogs for their cytotoxic effects on cancer cell lines, revealing that certain modifications significantly enhance their activity against MCF-7 cells with IC50 values as low as 39.70 µM .
  • Enzyme Inhibition : Another research highlighted the inhibition of metabolic enzymes relevant to neurodegenerative diseases by pyrazole derivatives, showcasing their potential in addressing conditions like Alzheimer's disease through selective inhibition patterns .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:

Compound NameMolecular FormulaBiological Activity
N-(4-fluorophenyl)-N'-(pyrazol-3-yloxy)-ureaC17H18ClN3O2Anticancer activity
N-(5-methylpyrazol-3-yloxy)-N'-(4-methoxyphenyl)ureaC20H22FN3O2SInhibition of inflammatory pathways
N-(1-cyclopentyl)-N'-(pyrazol-3-yloxy)carboxamideC21H22FN3O2SPositive allosteric modulation of mGluR5

Scientific Research Applications

This compound has shown promising biological activity, particularly in the modulation of enzyme activity. Its mechanism may involve:

  • Kinase Inhibition : N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is believed to interact with specific kinases, which are critical in signal transduction pathways governing cell growth and apoptosis. This interaction suggests potential applications in cancer therapy, where dysregulation of these pathways is common.
  • Anti-inflammatory Effects : Preliminary studies indicate that compounds with similar structures can modulate inflammation pathways. This compound may inhibit enzymes or receptors involved in inflammatory responses, making it a candidate for treating inflammatory conditions.

Therapeutic Applications

The therapeutic implications of this compound are extensive:

Cancer Treatment

The compound's ability to inhibit specific kinases positions it as a potential therapeutic agent in oncology. Research indicates that similar pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate cancers .

Pain Management

Given its anti-inflammatory properties, this compound may also be useful in pain management strategies, particularly for conditions characterized by chronic inflammation.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological activities:

Synthesis Techniques

The synthesis typically involves multi-step chemical reactions that incorporate various functional groups to enhance biological activity. Techniques such as microwave-assisted synthesis have been employed to improve yields and reduce reaction times .

Pharmacological Studies

Pharmacological evaluations have demonstrated that compounds structurally related to N-(cyclopentyl...) exhibit significant cytotoxicity against several cancer lines, suggesting their potential as lead compounds for drug development .

Chemical Reactions Analysis

Amide Bond Reactivity

The carboxamide group in Compound X participates in hydrolysis and condensation reactions.

Reaction TypeConditionsProductsNotes
Acid-Catalyzed Hydrolysis HCl (6N), reflux, 12hPyrazole-4-carboxylic acid + Amine derivativeComplete cleavage occurs under strong acidic conditions due to protonation of the amide oxygen, increasing electrophilicity.
Base-Catalyzed Hydrolysis NaOH (10%), 80°C, 8hPyrazole-4-carboxylate salt + AmineAlkaline conditions favor nucleophilic attack by hydroxide ions at the carbonyl carbon.
Condensation with Amines DMF, EDC/HOBt, RT, 24hModified carboxamidesCoupling reagents facilitate amide bond formation with primary/secondary amines, retaining stereochemistry.

Pyrazole Ring Modifications

The 1H-pyrazole core undergoes electrophilic substitution and ring-opening reactions.

Electrophilic Substitution

  • Nitration :

    • Conditions : HNO₃/H₂SO₄ (1:3), 0–5°C, 2h.

    • Outcome : Nitration at C-4 of the pyrazole ring due to electron-donating methyl and methoxy groups .

    • Yield : ~65% (based on analogous pyrazole derivatives ).

  • Halogenation :

    • Conditions : NBS (N-bromosuccinimide), CCl₄, 60°C.

    • Outcome : Bromination at C-5 of the thiophene ring rather than the pyrazole, attributed to thiophene’s higher electron density.

Ring-Opening Reactions

  • Base-Induced Deprotonation :

    • Conditions : KOtBu, THF, −78°C.

    • Outcome : Deprotonation at C-3 of the pyrazole ring leads to ring-opening, forming a linear nitrile intermediate .

Thiophene Reactivity

The thiophen-2-yl group undergoes electrophilic substitution and cross-coupling reactions.

Reaction TypeConditionsProducts
Sulfonation H₂SO₄/SO₃, 50°C, 6hThiophene-2-sulfonic acid derivative
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CBiaryl derivatives (e.g., biphenyl-thiophene hybrids)

Methoxy Group Transformations

The 3-methoxy substituent on the pyrazole ring is susceptible to demethylation and nucleophilic displacement.

  • Demethylation :

    • Conditions : BBr₃, CH₂Cl₂, −20°C → RT.

    • Outcome : Conversion to 3-hydroxy-1-methylpyrazole-4-carboxamide .

  • Nucleophilic Displacement :

    • Conditions : NaN₃, DMF, 100°C.

    • Outcome : Methoxy group replaced by azide, forming 3-azido derivatives .

Cyclopentyl Group Reactivity

The cyclopentyl moiety participates in oxidation and ring-expansion reactions.

  • Oxidation :

    • Conditions : KMnO₄, H₂O/acetone, 0°C.

    • Outcome : Cyclopentane → cyclopentanone via radical-mediated C–H bond activation.

Heterocyclic Cross-Coupling

Compound X serves as a substrate in palladium-catalyzed cross-coupling reactions:

ReactionCatalytic SystemProducts
Heck Reaction Pd(OAc)₂, PPh₃, K₂CO₃Alkenyl-pyrazole conjugates
Sonogashira Coupling PdCl₂(PPh₃)₂, CuI, Et₃NAlkynylated derivatives

Reductive Transformations

  • Catalytic Hydrogenation :

    • Conditions : H₂ (1 atm), Pd/C, EtOH.

    • Outcome : Selective reduction of the thiophene ring to tetrahydrothiophene while preserving pyrazole rings.

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces:

  • E/Z Isomerization : At the carboxamide C–N bond.

  • Radical Formation : Thiophene ring generates thiyl radicals, leading to dimerization.

Key Mechanistic Insights

  • The methoxy group’s electron-donating effect directs electrophiles to the C-4 position of the pyrazole ring .

  • Steric hindrance from the cyclopentyl group limits reactivity at the pyrazole N-1 position.

  • Thiophene’s aromaticity stabilizes intermediates in cross-coupling reactions, enhancing yields.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound is compared below with two analogs: acrizanib (a VEGFR-2 inhibitor) and 3,5-diamino-4-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide (hereafter referred to as Compound 18a).

Parameter Target Compound Acrizanib (LHA510) Compound 18a
Core Structure Bis-pyrazole with thiophene and cyclopentyl groups Pyrazole-indole-carboxamide with trifluoromethyl and pyrimidine groups Benzoimidazole-pyrazole-thiophene hybrid with methylthio and cyano groups
Biological Target Hypothesized kinase inhibition (e.g., VEGFR-2) VEGFR-2 inhibitor Unclear; potential kinase or protease modulation
Potency (IC50) Data unavailable (structural analogs suggest low nM range) 0.7 nM (VEGFR-2 enzymatic assay) No reported activity
Solubility Likely moderate (cyclopentyl may reduce aqueous solubility) Optimized for ocular topical delivery (logP ~3.5) High lipophilicity (methylthio and cyano substituents)
Administration Route Undetermined (oral or topical possible) Topical ocular Likely oral (based on synthesis scale)
Key Structural Features Cyclopentyl for steric bulk, thiophene for π-π interactions Trifluoromethyl for metabolic stability, pyrimidine for solubility Benzoimidazole for planar binding, methylthio for hydrophobic interactions

Research Findings and Mechanistic Insights

  • Structural Analysis : The target compound’s crystallographic data, if resolved via SHELX (), would clarify binding interactions. Its cyclopentyl group may enhance target selectivity by occupying hydrophobic pockets, contrasting with acrizanib’s trifluoromethyl group, which balances potency and stability.
  • Synthesis : The synthesis of pyrazole-thiophene derivatives, as in Compound 18a (), involves cyanide-mediated coupling, suggesting analogous routes for the target compound.
  • Therapeutic Potential: While acrizanib’s success in ocular delivery highlights the feasibility of topical kinase inhibitors (), the target compound’s cyclopentyl group may limit bioavailability unless formulated as a prodrug.

Q & A

Q. What are the common synthetic routes for synthesizing this compound and structurally related pyrazole derivatives?

The synthesis of pyrazole-based compounds typically involves multi-step protocols, starting with the formation of the pyrazole core followed by functionalization. For example:

  • Step 1 : Condensation of cyclopentylamine with thiophene-containing precursors to form the 1,5-diarylpyrazole core .
  • Step 2 : Methylation and methoxy group introduction via nucleophilic substitution or alkylation reactions .
  • Step 3 : Carboxamide linkage formation using coupling agents (e.g., EDCI/HOBt) to attach the 3-methoxy-1-methyl-pyrazole moiety .
    Key intermediates are characterized by 1H^1H/13C^{13}C-NMR and LC-MS to confirm regioselectivity .

Q. How is the structural characterization of this compound performed in academic research?

Structural elucidation relies on:

  • X-ray crystallography : Resolves stereochemistry and confirms substituent positions (e.g., monoclinic crystal system with β = 91.559°, space group P21/c) .
  • Spectroscopy : 1H^1H-NMR detects proton environments (e.g., cyclopentyl CH2_2 at δ 1.5–2.0 ppm; thiophene protons at δ 7.2–7.5 ppm) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z 380.84 for C20_{20}H13_{13}ClN2_2O2_2S analogs) .

Q. What biological activity screening methods are applicable for this compound?

  • In vitro assays : Enzymatic inhibition studies (e.g., kinase or protease targets) using fluorescence-based readouts .
  • Antimicrobial testing : Agar diffusion or microdilution assays against Gram-positive/negative bacterial strains .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., IC50_{50} determination) .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound under scale-up conditions?

  • Process control : Adjust reaction stoichiometry (e.g., 1.2–1.5 equivalents of carboxamide coupling agents) to minimize side products .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
  • Catalysis : Employ Pd-mediated cross-coupling for thiophene functionalization, improving regioselectivity .
  • Purification : Gradient column chromatography (hexane/EtOAc) or recrystallization from ethanol/water mixtures .

Q. How to resolve contradictions between computational docking predictions and experimental bioactivity data?

  • Validation strategies :
    • Re-docking : Verify binding poses using multiple software (e.g., AutoDock Vina vs. Schrödinger) to assess reproducibility .
    • Mutagenesis studies : Modify key residues in the target protein (e.g., kinase ATP-binding pocket) to validate docking interactions .
    • SPR analysis : Measure binding kinetics (kon_\text{on}/koff_\text{off}) to confirm computational affinity rankings .
  • Data reconciliation : Cross-reference crystallographic data (e.g., ligand-protein co-crystal structures) with docking results .

Q. What methodologies address stability challenges in storage or biological assays?

  • Degradation profiling : Accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify hydrolytic or oxidative degradation pathways .
  • Formulation : Lyophilize the compound with cryoprotectants (e.g., trehalose) for long-term storage .
  • Metabolic stability : Microsomal incubation (human/rat liver microsomes) to assess CYP450-mediated breakdown .

Q. How to design analogs to improve pharmacokinetic properties while retaining activity?

  • Bioisosteric replacement : Substitute the thiophene ring with furan or pyridine to enhance metabolic stability .
  • LogP optimization : Introduce hydrophilic groups (e.g., -OH or -NH2_2) on the cyclopentyl moiety to reduce hydrophobicity .
  • Prodrug strategies : Mask the carboxamide as an ester to improve oral bioavailability .

Methodological Notes

  • Data contradiction analysis : Always cross-validate spectroscopic (NMR/IR) and crystallographic data to confirm structural assignments .
  • Experimental design : Follow CRDC guidelines (e.g., RDF2050108 for process control in chemical engineering) to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.